2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride
Overview
Description
2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzonitrile group attached to a hydroxylated propoxy chain, which is further substituted with a tert-butylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride typically involves multiple steps, starting with the reaction of benzonitrile with tert-butylamine to form the corresponding amine derivative. This intermediate is then subjected to hydroxylation to introduce the hydroxyl group, followed by the formation of the propoxy chain. The final step involves the conversion to the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles and hydroxylated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of chemical groups with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism by which 2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Nadolol: A beta-adrenergic antagonist used in the treatment of high blood pressure and heart conditions.
Timolol: Another beta-blocker used for similar medical applications.
Uniqueness: 2-(3-tert-Butylamino-2-hydroxypropoxy)benzonitrile hydrochloride is unique in its structural features, particularly the presence of the benzonitrile group and the tert-butylamino group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl-[3-(2-cyanophenoxy)-2-hydroxypropyl]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[NH2+]CC(COC1=CC=CC=C1C#N)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
Record name | Bunitrolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunitrolol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023093745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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